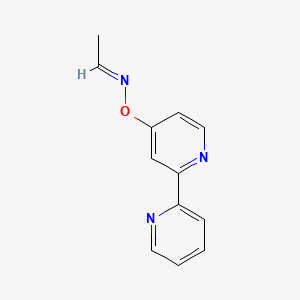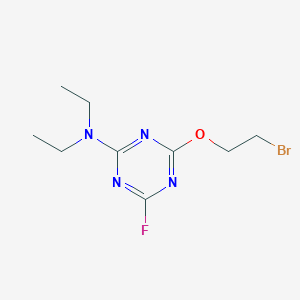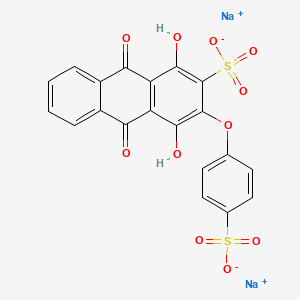
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is a complex organic compound with the molecular formula C20H10Na2O11S2 and a molecular weight of 536.40 g/mol. This compound is known for its unique structural features, which include anthracene and sulfonate groups, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate can be achieved through multiple routes. One common method involves the oxidation of Nuclear Fast Blue, followed by sulfonation . Another approach is the coupling reaction between diphenylamine derivatives and naphthol . Industrial production typically involves these synthetic routes under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different sulfonated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and fluorimetry.
Biology: This compound is employed in histological studies for staining cell nuclei, making them visible under a microscope.
Industry: It is used in the dyeing of cellulose materials such as paper and fibers.
Mecanismo De Acción
The mechanism of action of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and cellular structures. The anthracene core can participate in electron transfer reactions, making it useful in redox processes.
Comparación Con Compuestos Similares
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is unique due to its specific combination of anthracene and sulfonate groups. Similar compounds include:
Alizarin Red S:
Nuclear Fast Red: Another sulfonated anthracene derivative used in histological staining.
These compounds have overlapping applications but differ in their specific chemical properties and reactivity.
Propiedades
Número CAS |
94094-64-1 |
|---|---|
Fórmula molecular |
C20H10Na2O11S2 |
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
disodium;1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H12O11S2.2Na/c21-15-11-3-1-2-4-12(11)16(22)14-13(15)17(23)19(20(18(14)24)33(28,29)30)31-9-5-7-10(8-6-9)32(25,26)27;;/h1-8,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
JBQQJBHUQSTJND-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)OC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





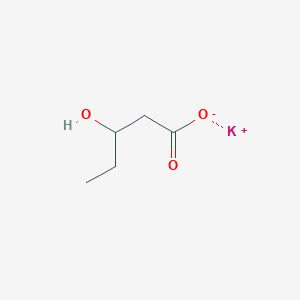

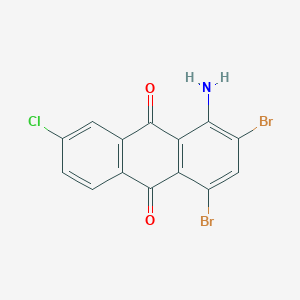
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)

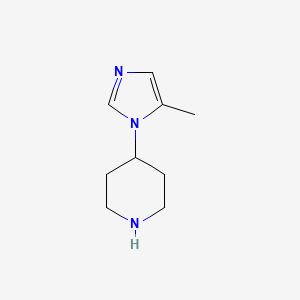
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

